
1,4-Diethyl-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diethyl-2-fluorobenzene is an organic compound belonging to the class of fluorobenzenes It is characterized by the presence of two ethyl groups and one fluorine atom attached to a benzene ring
Métodos De Preparación
The synthesis of 1,4-Diethyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced to the benzene ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced via halogen exchange reactions using fluorinating agents like hydrogen fluoride or other fluorine-containing compounds .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
1,4-Diethyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The ethyl groups can be oxidized to form corresponding carboxylic acids or reduced to form ethyl-substituted derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Diethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of substituent effects on aromatic systems.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the design of fluorinated drugs that exhibit enhanced biological activity and metabolic stability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Diethyl-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, influences the reactivity of the benzene ring, making it more susceptible to electrophilic attack. The ethyl groups can also participate in reactions, either as electron-donating groups or as sites for further functionalization .
Comparación Con Compuestos Similares
1,4-Diethyl-2-fluorobenzene can be compared with other fluorobenzenes and ethyl-substituted benzenes:
Fluorobenzene: Lacks the ethyl groups, making it less bulky and less reactive in certain substitution reactions.
1,4-Diethylbenzene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
1,4-Difluorobenzene: Contains two fluorine atoms, leading to increased electron-withdrawing effects and altered reactivity.
The presence of both ethyl and fluorine substituents in this compound makes it unique, providing a balance of steric and electronic effects that can be exploited in various chemical transformations.
Propiedades
Fórmula molecular |
C10H13F |
|---|---|
Peso molecular |
152.21 g/mol |
Nombre IUPAC |
1,4-diethyl-2-fluorobenzene |
InChI |
InChI=1S/C10H13F/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3 |
Clave InChI |
COHCERUILUFZPM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)CC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[5-(methoxymethyl)-5-methylpyrrolidin-3-yl]carbamate, Mixture of diastereomers](/img/structure/B13510042.png)
![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B13510047.png)
![N-[4-(Dimethylamino)benzoyl]glycine](/img/structure/B13510053.png)
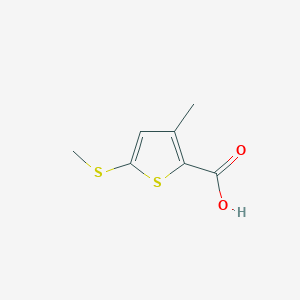
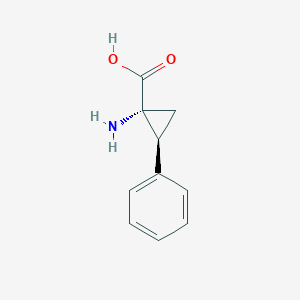
![3-(Trichloromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13510068.png)
![1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13510072.png)


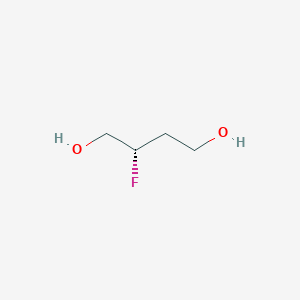
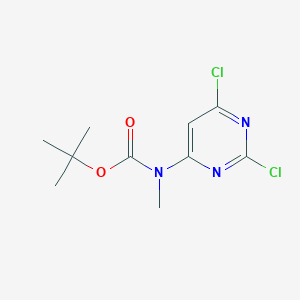

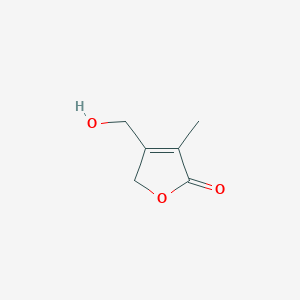
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13510121.png)
